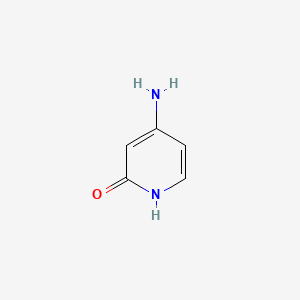

4-Amino-2-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-5(8)3-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQVQYPJWLJRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959572 | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59315-45-6, 38767-72-5 | |

| Record name | 4-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2-hydroxypyridine tautomerism and stability

An In-Depth Technical Guide to the Tautomerism and Stability of 4-Amino-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a scaffold in various bioactive molecules. Its chemical behavior, reactivity, and biological interactions are profoundly dictated by a complex tautomeric equilibrium. This guide provides a detailed exploration of the tautomeric forms of this compound, the energetic and environmental factors governing their relative stability, and the computational and experimental methodologies essential for their characterization. By synthesizing established principles of heterocyclic chemistry with practical, field-proven insights, this document serves as an authoritative resource for professionals seeking to understand and manipulate the tautomerism of this important molecular entity.

The Tautomeric Landscape of N-Heterocycles

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry. In molecules like this compound, which possess both amine (-NH₂) and hydroxyl (-OH) groups on a pyridine ring, protons can migrate between heteroatoms, leading to distinct isomers with different bonding patterns and properties.[1] This phenomenon is not merely an academic curiosity; the dominant tautomer in a given environment determines the molecule's hydrogen bonding capacity, polarity, aromaticity, and ultimately, its ability to bind to a biological target.

The most well-studied related equilibria are those of 2-hydroxypyridine and 4-hydroxypyridine, which exist in equilibrium with their corresponding pyridone forms.[2][3] The introduction of a 4-amino group adds another layer of complexity, creating a network of potential tautomers. Understanding this landscape is the first step toward predictive control of the molecule's properties.

Principal Tautomers of this compound

The structure of this compound allows for several potential tautomeric forms. The primary equilibrium is the lactam-lactim (or keto-enol) tautomerism involving the 2-hydroxy group and the ring nitrogen, analogous to that seen in 2-hydroxypyridine.[4] A secondary equilibrium involves the 4-amino group, which can exist in an imino form.

The four most significant tautomers are:

-

Tautomer A (Amino-Hydroxy): this compound. This is the aromatic enol-imine form.

-

Tautomer B (Amino-Oxo): 4-amino-1H-pyridin-2-one. This is the keto-amine form, often referred to as the pyridone form.

-

Tautomer C (Imino-Hydroxy): 4-imino-1,4-dihydro-2-hydroxypyridine. This form disrupts the aromaticity of the ring significantly.

-

Tautomer D (Imino-Oxo): 4-imino-1,4-dihydropyridin-2-one. This is a doubly non-aromatic keto-imine form.

The equilibrium between these forms, particularly between the stable Amino-Hydroxy (A) and Amino-Oxo (B) tautomers, is the most critical for chemical and biological applications.

Caption: Primary tautomeric equilibria for this compound.

Factors Governing Tautomeric Stability

The position of the tautomeric equilibrium is not fixed; it is a delicate balance of several competing factors. The predominance of one tautomer over another can be shifted by changes in the chemical environment.

Aromaticity and Resonance

Aromatic stabilization is a powerful driving force. The amino-hydroxy form (Tautomer A) is a fully aromatic pyridine derivative. The amino-oxo form (Tautomer B), while having a keto group, preserves aromatic character through a resonance structure where the nitrogen lone pair delocalizes into the ring.[5][6] This resonance contributor places a positive charge on the ring nitrogen and a negative charge on the more electronegative oxygen atom, which is favorable.[6] Forms C and D, which break the aromatic conjugation, are generally significantly less stable.

Solvent Effects

The solvent environment plays a critical role, primarily through polarity and hydrogen bonding.[7]

-

Polar Solvents (e.g., Water, DMSO): These solvents preferentially stabilize the more polar tautomer. The amino-oxo form (Tautomer B) has a much larger dipole moment than the amino-hydroxy form due to the charge separation in its C=O and N-H bonds.[7] Therefore, in polar or protic solvents, the equilibrium is heavily shifted towards the amino-oxo tautomer.[8]

-

Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the less polar amino-hydroxy form (Tautomer A) is more favored. In the gas phase, the hydroxy form is almost exclusively the dominant species for parent hydroxypyridines.[3][9]

pH and Ionization

The acidity and basicity of the tautomers differ. The hydroxyl group in Tautomer A is weakly acidic, while the ring nitrogen is basic. In Tautomer B, the N-H proton is more acidic, resembling an amide. The 4-amino group is a basic site in all forms. Changes in pH will lead to protonation or deprotonation, and the resulting ions may have their own preferred tautomeric structures, further complicating the equilibrium.

Hydrogen Bonding

The amino-oxo form (Tautomer B) possesses both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O). This allows for the formation of stable, hydrogen-bonded dimers and strong solvation shells in protic solvents, which further stabilizes this form in the solid state and in solution.[4][6]

Computational Analysis of Tautomer Energetics

Quantum chemical calculations are indispensable for quantifying the relative stabilities of tautomers. Methods like Density Functional Theory (DFT) and ab initio calculations can provide accurate estimates of the energies of different forms in both the gas phase and solution (using continuum solvent models).[10][11]

For the related 2-hydroxypyridine/2-pyridone system, high-level calculations have shown the gas-phase energy difference to be very small (~3 kJ/mol), favoring the hydroxy form.[12] However, in aqueous solution, the pyridone form is favored by a significant margin (~12 kJ/mol).[12] Similar trends are expected for this compound.

| Tautomer System | Phase | More Stable Form | Approx. Energy Difference (kcal/mol) | Reference |

| 2-Hydroxypyridine / 2-Pyridone | Gas Phase | 2-Hydroxypyridine | 0.7-0.8 | [12] |

| 2-Hydroxypyridine / 2-Pyridone | Water | 2-Pyridone | ~2.9 | [12] |

| 4-Hydroxypyridine / 4-Pyridone | Gas Phase | 4-Hydroxypyridine | ~2.4 | [10] |

| 4-Hydroxypyridine / 4-Pyridone | Polar Solvent | 4-Pyridone | Dominant | [8] |

Note: Data for parent systems are presented. The 4-amino substituent is expected to modulate these values but not reverse the general trends.

Experimental Characterization and Quantification

Distinguishing and quantifying tautomers requires a combination of spectroscopic techniques. Each method probes different molecular features, providing complementary evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.

-

¹H NMR: The presence of a broad, exchangeable signal for an -OH proton (typically > 9 ppm) is indicative of the hydroxy form (Tautomer A), while an N-H proton signal (often 10-13 ppm in DMSO-d₆) points to the oxo form (Tautomer B). The chemical shifts of the aromatic protons also differ significantly between tautomers.

-

¹³C NMR: The carbon attached to the oxygen will have a distinct chemical shift: ~160-165 ppm for a C=O in the oxo form versus ~155-160 ppm for a C-OH in the hydroxy form.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic structure of each tautomer is different, resulting in distinct UV-Vis absorption spectra. The pyridone (oxo) form typically absorbs at a longer wavelength (λ_max) compared to the aromatic hydroxy form.[14] By comparing the spectrum of the compound in different solvents (e.g., polar vs. non-polar) to "fixed" analogs (N-methylated for the oxo form, O-methylated for the hydroxy form), the position of the equilibrium can be quantified.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups, especially in the solid state.

-

Amino-Oxo Form (Tautomer B): A strong absorption band between 1640-1680 cm⁻¹ is a clear indicator of the C=O (amide) stretch. A band for the N-H stretch will also be present around 3400 cm⁻¹.[15]

-

Amino-Hydroxy Form (Tautomer A): This form will lack a C=O stretch but will show a broad O-H stretching band (~3200-3600 cm⁻¹) and characteristic C=C/C=N ring stretching vibrations.[15]

Standardized Experimental Protocols

The following protocols provide a framework for the systematic investigation of this compound tautomerism.

Caption: Experimental workflow for tautomer characterization.

Protocol for NMR-Based Tautomer Analysis

-

Sample Preparation: Accurately weigh ~5 mg of this compound. Prepare two separate samples by dissolving the compound in 0.6 mL of a polar deuterated solvent (e.g., DMSO-d₆) and 0.6 mL of a less polar solvent (e.g., CDCl₃ or a mixture if solubility is low).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample at 25 °C. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration of all proton signals, including potentially broad N-H or O-H peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

-

Data Analysis:

-

In the ¹H spectrum, identify signals corresponding to N-H (pyridone) or O-H (hydroxy) protons.

-

In the ¹³C spectrum, locate the key signal for C2. A shift >160 ppm strongly suggests the pyridone tautomer is dominant.

-

Compare the spectra from the two solvents. A significant shift in the predominant species observed between DMSO-d₆ and CDCl₃ validates the solvent-dependent nature of the equilibrium.

-

Protocol for UV-Vis Based Equilibrium Study

-

Solvent Selection: Choose a polar, protic solvent (e.g., water or ethanol) and a non-polar solvent (e.g., cyclohexane).

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent like methanol.

-

Sample Preparation: Prepare a series of dilutions from the stock solution into each of the selected study solvents to a final concentration of approximately 10-50 µM.

-

Spectral Acquisition: Using a dual-beam spectrophotometer, scan each sample from 400 nm down to 200 nm, using the respective pure solvent as a blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) in each solvent.

-

A bathochromic shift (shift to longer wavelength) in the polar solvent compared to the non-polar solvent indicates a shift in equilibrium towards the more conjugated pyridone (amino-oxo) form.

-

If available, compare these spectra to those of O-methyl and N-methyl "fixed" derivatives to definitively assign the absorbance bands to each tautomer.

-

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a competition between aromaticity, solvent stabilization, and hydrogen bonding. While the amino-hydroxy form may be favored in non-polar environments, the amino-oxo (pyridone) tautomer is overwhelmingly dominant in the polar, protic conditions relevant to most biological systems. This preference is driven by its larger dipole moment and superior hydrogen bonding capability. For scientists in drug development, recognizing that the solid-state structure or the gas-phase calculation does not represent the active species in aqueous solution is critical. A thorough understanding and characterization of this tautomeric equilibrium using the computational and experimental tools outlined in this guide are essential for rational drug design and the development of novel therapeutics based on this versatile scaffold.

References

- 1. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. m.youtube.com [m.youtube.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 14N and 13C NMR of tautomeric systems of hydroxy-pyridines | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of a Versatile Heterocycle

An In-depth Technical Guide: Quantum Chemical Studies of 4-Amino-2-hydroxypyridine: From First Principles to Drug Discovery Insights

Prepared by: Gemini, Senior Application Scientist

This compound is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted pyridine, it serves as a crucial scaffold and key intermediate in the synthesis of a wide array of more complex molecules.[1] Its structural relationship to nucleobases, such as cytosine (it is also known as 3-Deazacytosine), hints at its potential for biological activity, making it a valuable building block in drug development.[2] The journey from a simple building block to a potential therapeutic agent is paved with a deep understanding of its intrinsic molecular properties.[3]

This guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the structural, spectroscopic, and electronic characteristics of this compound. We will move beyond a simple recitation of methods to explain the causality behind computational choices, demonstrating how a multi-faceted theoretical approach provides a robust and predictive model of the molecule's behavior. This document is intended for researchers, computational chemists, and drug development professionals who seek to leverage computational science to accelerate their research endeavors.

Part 1: The Central Chemical Question: Unraveling Tautomeric Complexity

The most critical structural feature of this compound is its capacity for tautomerism. Tautomers are structural isomers that readily interconvert, and for this molecule, two primary forms of tautomerism exist: the keto-enol (or lactam-lactim) equilibrium involving the hydroxyl group and the pyridine ring, and the amine-imine equilibrium involving the amino substituent. This results in at least four plausible tautomeric forms, each with a unique geometry and electronic profile.

The relative stability of these tautomers is of paramount importance as it dictates the molecule's dominant form in a given environment, which in turn governs its reactivity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. While experimental determination in the gas phase can be challenging, quantum chemical calculations provide a powerful avenue for predicting the energetic landscape of this tautomeric system.[4][5]

Caption: Tautomeric equilibria of this compound.

Part 2: The Computational Workflow: A Validated Methodological Approach

To construct a reliable molecular portrait, a hierarchical computational strategy is employed. This approach begins with a cost-effective yet robust method for initial characterization and progresses to higher-level theories for energetic refinement.

Protocol 1: Foundational Analysis with Density Functional Theory (DFT)

Expertise & Rationale: Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency for molecules of this size. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, has a long-standing track record of providing excellent geometrical parameters and vibrational frequencies for organic systems.[6] Coupling this with a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions (++) for lone pairs and polarization functions (d,p) for orbital shape flexibility, establishes a reliable standard for our investigation.[6][7]

Step-by-Step Methodology:

-

Structure Generation: Build the initial 3D coordinates for all four primary tautomers (A, B, C, D as shown in the diagram).

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation.

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory.

-

Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of an imaginary frequency would indicate a transition state rather than a stable structure. This step is a critical self-validation of the protocol.

Protocol 2: High-Accuracy Energetics via Ab Initio Methods

Expertise & Rationale: While DFT is excellent for geometries, some functionals can be less accurate for subtle energy differences, such as those governing tautomeric equilibria in pyridinoid systems.[8] To achieve higher confidence in our energy predictions, we turn to Møller-Plesset perturbation theory (MP2). MP2 is an ab initio method that explicitly accounts for electron correlation, a phenomenon crucial for accurately describing the electronic structure.[8][9]

Step-by-Step Methodology:

-

Input Geometries: Use the highly reliable geometries obtained from the B3LYP/6-311++G(d,p) optimizations. This is a common and efficient practice, as re-optimizing at the more computationally expensive MP2 level often yields only minor geometric changes for such systems.

-

Single-Point Energy Calculation: Perform a single-point energy calculation for each tautomer at the MP2/6-311++G(d,p) level.

-

Zero-Point Energy (ZPE) Correction: For the most accurate relative energy (ΔE), the electronic energy from the MP2 calculation is corrected with the Zero-Point Vibrational Energy (ZPVE) obtained from the DFT frequency calculation. The ZPVE accounts for the vibrational motion of the atoms at 0 K.

-

E(corrected) = E(MP2) + ZPVE(DFT)

-

Protocol 3: Incorporating Environmental Effects with the Polarizable Continuum Model (PCM)

Expertise & Rationale: The tautomeric balance of hydroxypyridines is known to be exquisitely sensitive to the surrounding environment, particularly polar solvents.[5] In solution, dipole-dipole interactions can stabilize a more polar tautomer over a less polar one. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation method that simulates this effect by placing the molecule in a cavity within a dielectric continuum representing the solvent.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent of interest (e.g., water for biological relevance, or chloroform for organic synthesis).

-

Solvated Optimization: Re-run the geometry optimizations and frequency calculations for all tautomers within the PCM framework (e.g., SCRF=PCM,Solvent=Water).

-

Energy Calculation: Calculate the final energies in the solvated state to determine the tautomeric preference in solution.

Caption: A validated computational workflow for analyzing this compound.

Part 3: Interpreting the Quantum Output: From Data to Chemical Insight

The output of these calculations is a rich dataset that, when interpreted correctly, provides a detailed picture of the molecule's behavior.

Molecular Structure and Stability

The relative energies calculated will reveal the most stable tautomer in both the gas phase and solution. This is the foundational piece of information. For instance, studies on the parent 2-hydroxypyridine show that while the hydroxy form is slightly more stable in the gas phase, the pyridone tautomer is heavily favored in polar solvents.[4] A similar analysis for this compound is crucial.

Table 1: Hypothetical Relative Energies (ΔE in kcal/mol) of Tautomers

| Tautomer | Level of Theory | Gas Phase (ΔE) | Water (ΔE, PCM) |

|---|---|---|---|

| Hydroxy-Amino (A) | B3LYP/6-311++G(d,p) | 1.2 | 4.5 |

| Pyridone-Amino (B) | B3LYP/6-311++G(d,p) | 0.0 | 0.0 |

| Hydroxy-Amino (A) | MP2/6-311++G(d,p)//B3LYP | 0.8 | - |

| Pyridone-Amino (B) | MP2/6-311++G(d,p)//B3LYP | 0.0 | - |

Note: These are illustrative values to demonstrate data presentation. Actual calculated values would be populated here.

Spectroscopic Fingerprinting

Quantum chemistry allows for the a priori prediction of various spectra, which is invaluable for confirming experimental results or identifying the presence of specific tautomers in a mixture.

-

Vibrational Spectra (IR & Raman): The calculated harmonic frequencies can be used to assign experimental IR and Raman bands to specific molecular vibrations (e.g., N-H stretch, C=O stretch, ring breathing modes).[6] A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and method limitations, improving the match with experimental data.[10]

-

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a reliable technique for calculating ¹H and ¹³C NMR chemical shifts.[6] By comparing the calculated shifts for each tautomer with the experimental spectrum, one can definitively identify the dominant tautomer in solution.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations predict the energies of electronic transitions.[6] This helps in understanding the absorption of light by the molecule and assigning the observed spectral bands, often corresponding to π→π* transitions within the aromatic system.

Mapping Chemical Reactivity

Beyond structure, computations reveal the electronic landscape that dictates reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is a descriptor of chemical stability; a smaller gap suggests higher reactivity.[6][11]

-

Molecular Electrostatic Potential (MEP): The MEP is a powerful tool that maps the electrostatic potential onto the electron density surface of the molecule.[12] It provides a visual guide to the charge distribution:

-

Red/Yellow Regions: Electron-rich areas (negative potential), such as around the oxygen and nitrogen lone pairs. These are sites for electrophilic attack and hydrogen bond donation.[13]

-

Blue Regions: Electron-poor areas (positive potential), typically around acidic protons like those on the amine and hydroxyl groups. These are sites for nucleophilic attack. The MEP is fundamentally important for predicting non-covalent interactions, which are the basis of drug-receptor binding.

-

Part 4: Bridging Theory and Application in Drug Discovery

The insights gained from these quantum chemical studies are not merely academic; they are directly applicable to the rational design of new therapeutic agents.

-

Pharmacophore Identification: The 3D structure of the most stable tautomer, along with the locations of key interaction points (hydrogen bond donors/acceptors, aromatic regions) identified from the MEP, forms the basis of a pharmacophore model.

-

Structure-Based Drug Design: The computationally derived, low-energy conformation serves as the ideal input structure for molecular docking simulations.[6][14] Docking this structure into the active site of a protein target allows for the prediction of binding modes and affinities, guiding the optimization of the molecular scaffold to improve potency and selectivity. Recent studies have successfully used related 4-amino-2-pyridone derivatives as potent inhibitors for targets like PCSK9, demonstrating the therapeutic potential of this scaffold.[15]

Caption: From quantum mechanics to drug discovery.

Conclusion

The quantum chemical study of this compound is a prime example of how modern computational science provides indispensable insights into molecular behavior. Through a systematic and validated workflow combining DFT and ab initio methods, we can confidently determine its preferred tautomeric form, predict its spectroscopic signatures, and map its reactivity. This fundamental understanding is the bedrock upon which rational drug design is built, enabling scientists to modify and optimize this versatile scaffold for specific biological targets with greater speed and precision.

References

- 1. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 2. synchem.de [synchem.de]

- 3. nbinno.com [nbinno.com]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. wuxibiology.com [wuxibiology.com]

- 6. researchgate.net [researchgate.net]

- 7. ripublication.com [ripublication.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ab initio/DFT and AIM studies on dual hydrogen-bonded complexes of 2-hydroxypyridine/2-pyridone tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.unipd.it [research.unipd.it]

4-Amino-2-hydroxypyridine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-2-hydroxypyridine

Abstract

This compound, a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis, presents a compelling case for detailed solid-state characterization.[1][2] As an important pharmaceutical intermediate, understanding its three-dimensional structure is paramount for predicting its physicochemical properties, guiding drug development, and ensuring formulation stability.[1] This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. While a definitive published crystal structure remains elusive in readily accessible databases, this document serves as a complete methodological protocol, empowering researchers to undertake such an analysis. We will delve into the critical aspects of tautomerism, experimental procedures for crystallization, the application of single-crystal and powder X-ray diffraction, complementary spectroscopic techniques, and the predictive power of computational modeling.

Introduction: The Significance of this compound

This compound (C₅H₆N₂O) is a colorless crystalline solid soluble in water and some organic solvents.[1] It is a key intermediate in the synthesis of various pharmaceuticals, including trimethoprim derivatives, and also finds use in the development of pesticides and as a functional reagent in organic synthesis.[1] The molecule is also known by other names, including 4-aminopyridin-2(1H)-one and 3-deazacytosine, highlighting its structural relationship to nucleobases.[3]

The solid-state structure of an active pharmaceutical ingredient (API) or intermediate dictates crucial properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal packing, intermolecular interactions, and potential for polymorphism is therefore a prerequisite for rational drug design and formulation. This guide provides the scientific rationale and detailed protocols for a comprehensive crystal structure analysis of this compound.

The Crucial Role of Tautomerism

A pivotal aspect of the chemistry of this compound is its existence in tautomeric forms: the hydroxy-imine form (this compound) and the keto-amine form (4-aminopyridin-2(1H)-one). For hydroxypyridines, the pyridone tautomer is often favored, particularly in the solid state, due to the formation of strong intermolecular hydrogen bonds and favorable aromatic character.[4] X-ray crystallography on related 2-pyridone structures has confirmed the predominance of the keto form in the solid state, which arranges in hydrogen-bonded helical or dimeric structures.[5] It is therefore highly probable that this compound crystallizes in the pyridone tautomeric form.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD).[6] The following workflow outlines the necessary steps to achieve this.

Synthesis and Purification

The initial step involves the synthesis or acquisition of high-purity this compound. A common synthetic route involves the condensation of acetanilide and pyridoxal to produce 4-acetylamino-2-hydroxypyridine, followed by aminolysis.[1] Regardless of the source, the material should be purified, for example by recrystallization, to remove any impurities that might hinder crystal growth.

Crystallization Protocols

The growth of high-quality single crystals is often the most challenging step. A systematic approach using various solvents and techniques is recommended.

Table 1: Recommended Solvents for Crystallization Screening

| Solvent Class | Examples | Rationale |

| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which is expected to be a dominant interaction. |

| Aprotic Polar | Acetonitrile, Acetone, Dimethylformamide (DMF) | Can solvate the molecule without competing as strongly for hydrogen bonds. |

| Aprotic Nonpolar | Toluene, Hexane | Can be used as anti-solvents to induce precipitation. |

Step-by-Step Crystallization Methodologies:

-

Slow Evaporation:

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water) at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

-

Slow Cooling:

-

Create a saturated solution at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The rate of cooling should be controlled to encourage the growth of a few large crystals rather than many small ones.

-

-

Vapor Diffusion:

-

Liquid-Liquid: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility and promoting crystallization.

-

Solid-Liquid: Similar to the above, but the compound is in solid form, and the vapor of a solvent/anti-solvent mixture slowly dissolves and then crystallizes the compound.

-

Diagram 1: Experimental Workflow for Crystallization and SCXRD

Caption: Workflow from synthesis to final crystal structure determination.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

-

Data Collection: The crystal is cooled (usually to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Unit Cell Determination and Data Integration: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell. The intensities of all the reflections are then integrated.

-

Structure Solution: The integrated data is used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.

Powder X-ray Diffraction (PXRD)

In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is an invaluable tool.[7] A powder sample contains a vast number of randomly oriented crystallites.

-

Phase Identification: The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used to confirm the identity of the synthesized material and to check for the presence of different polymorphs or impurities.

-

Structure Determination from Powder Data: While more challenging than SCXRD, it is possible to solve crystal structures from high-quality powder diffraction data, often with the aid of computational methods.[8]

Complementary Analytical Techniques

To build a complete picture of the solid-state properties of this compound, SCXRD and PXRD should be complemented by other analytical methods.

Table 2: Spectroscopic and Thermal Analysis Techniques

| Technique | Information Provided |

| Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy | Provides information about the vibrational modes of the functional groups. Can help confirm the tautomeric form (e.g., presence of a C=O stretch) and identify hydrogen bonding (shifts in N-H and O-H stretching frequencies). |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Gives insights into the local chemical environment of atoms (¹³C, ¹⁵N, ¹H). Can distinguish between different polymorphs and confirm the number of molecules in the asymmetric unit. |

| Differential Scanning Calorimetry (DSC) | Measures heat flow as a function of temperature. Used to determine melting point, and detect phase transitions and polymorphism. |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature. Used to assess thermal stability and determine if the crystal is a solvate or hydrate. |

Insights from Related Crystal Structures

In the absence of a determined structure for this compound, we can infer likely intermolecular interactions by examining the crystal structures of closely related molecules. For instance, the crystal structure of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile reveals extensive hydrogen bonding.[8] In this structure, strong N-H···N and C-H···O hydrogen bonds form dimers, which are then connected into a three-dimensional network by further N-H···O and C-H···O interactions.[8] Similarly, a co-crystal involving a fluorinated aminopyrimidine derivative shows robust N—H⋯O hydrogen bonds forming distinct ring motifs.[9]

Based on these examples, it is highly probable that the crystal structure of this compound in its pyridone tautomer form is dominated by a network of hydrogen bonds. The amino group and the amide proton can act as hydrogen bond donors, while the carbonyl oxygen and the pyridine nitrogen can act as acceptors.

Diagram 2: Plausible Hydrogen Bonding Scheme

Caption: A potential hydrogen-bonded dimer of 4-aminopyridin-2(1H)-one.

Conclusion

While the definitive crystal structure of this compound is not currently published, this guide provides a robust and comprehensive framework for its determination and characterization. The interplay between its tautomeric forms makes its solid-state analysis particularly important. By employing a systematic approach to crystallization and utilizing a suite of analytical techniques, including single-crystal and powder X-ray diffraction, alongside spectroscopic and thermal methods, researchers can fully elucidate the structural nuances of this important molecule. The insights gained from such an analysis are critical for advancing its application in pharmaceutical development and materials science.

References

- 1. chembk.com [chembk.com]

- 2. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 3. synchem.de [synchem.de]

- 4. benchchem.com [benchchem.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-hydroxypyridine: Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've observed that a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful drug discovery and development. It is this foundational knowledge that dictates a compound's behavior in biological systems, its formulation potential, and ultimately, its therapeutic efficacy. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 4-Amino-2-hydroxypyridine. While its structural alerts suggest potential as a versatile building block, a detailed, centralized resource on its core physicochemical properties—namely solubility and pKa—has been conspicuously absent.

This document is structured to bridge that gap. It is not a rigid recitation of facts but a narrative built on the principles of scientific integrity and practical application. We will explore the "why" behind the "how," delving into the causal relationships that govern the solubility and ionization of this fascinating molecule. Every protocol described herein is designed as a self-validating system, empowering you, the researcher, to not only understand but also confidently replicate and verify these critical parameters.

Introduction to this compound: A Molecule of Interest

This compound (C₅H₆N₂O, Molar Mass: 110.11 g/mol ) is a heterocyclic organic compound that has garnered attention in pharmaceutical research as a key intermediate and structural motif in the synthesis of bioactive molecules.[1] Its pyridine core, substituted with both an electron-donating amino group and a hydroxyl group, imparts a unique electronic and structural profile, making it a valuable scaffold in the design of novel therapeutics.[2] The presence of these functional groups also suggests a rich and complex physicochemical behavior, which is of paramount importance for its application in drug development.

Understanding the solubility and pKa of this compound is critical for:

-

Predicting In Vivo Behavior: These properties govern absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

-

Formulation Development: Solubility dictates the choice of delivery systems and excipients.

-

Target Interaction: The ionization state at physiological pH influences how the molecule interacts with its biological target.

A pivotal aspect of this compound's chemistry is its existence in tautomeric forms, which significantly influences its physical and chemical properties.

The Critical Role of Tautomerism

This compound can exist in equilibrium between its hydroxypyridine form and its pyridone tautomer, 4-amino-1H-pyridin-2-one. This phenomenon is central to understanding its solubility and pKa.[4]

Figure 1: Tautomeric equilibrium of this compound.

For substituted 2-hydroxypyridines, the pyridone (or keto) form is generally favored in polar solvents such as water. This is due to the increased polarity and hydrogen bonding capabilities of the amide-like pyridone structure.[5][6] This equilibrium shift has profound implications for both solubility and pKa.

Ionization Behavior: A Tale of Two pKa Values

As an amphoteric molecule, this compound possesses both acidic and basic centers. The primary basic center is the 4-amino group, while the hydroxyl group (in the hydroxypyridine tautomer) or the ring nitrogen (in the pyridone tautomer) can act as an acidic center.

The Basic pKa (pKa₁): Protonation of the Amino Group

The basicity of the 4-amino group is a key parameter. While some sources provide a broad estimated range of 5-6,[1] experimental data from the closely related compound, 4-aminopyridine, suggests a significantly higher basicity. The pKa of the 4-aminopyridinium ion is experimentally determined to be approximately 9.17.[7] This value indicates that the 4-amino group is a relatively strong base.

The presence of the 2-hydroxy group (or 2-keto group in the pyridone tautomer) will influence this basicity. The electron-withdrawing nature of the carbonyl group in the predominant pyridone tautomer would be expected to decrease the basicity of the 4-amino group compared to 4-aminopyridine. Therefore, the pKa of the protonated amino group in this compound is likely to be lower than 9.17.

The Acidic pKa (pKa₂): Deprotonation of the Hydroxyl/Amide Group

The acidic pKa is associated with the loss of a proton from the hydroxyl group in the hydroxypyridine form or the N-H of the pyridone ring. For the related compound 2-hydroxypyridine, the acidic pKa is approximately 11.65.[8] The amino group at the 4-position is electron-donating, which would be expected to slightly increase the pKa (decrease the acidity) compared to 2-hydroxypyridine. Therefore, a reasonable estimate for the acidic pKa of this compound would be in the range of 11.5-12.5.

Table 1: Estimated and Comparative pKa Values

| Compound | Functional Group | Estimated/Comparative pKa | Reference |

| This compound | Amino Group (pKa₁) | < 9.17 (Estimated) | Inferred from[7] |

| This compound | Hydroxyl/Amide (pKa₂) | ~11.5 - 12.5 (Estimated) | Inferred from[8] |

| 4-Aminopyridine | Amino Group | ~9.17 | [7] |

| 2-Hydroxypyridine | Ring Nitrogen (Basic) | 0.75 | [8] |

| 2-Hydroxypyridine | Hydroxyl Group (Acidic) | 11.65 | [8] |

Solubility Profile: A Qualitative and Quantitative Perspective

The solubility of this compound is a critical parameter for its handling, formulation, and bioavailability. While quantitative data is scarce, a qualitative understanding can be derived from its structure and comparison with related compounds.

Qualitative Solubility

Sources consistently describe this compound as "moderately soluble" in water and soluble in polar organic solvents like ethanol.[1] The presence of both hydrogen bond donors (amino and hydroxyl/amide N-H) and acceptors (ring nitrogen and carbonyl oxygen) facilitates interaction with polar solvents.

pH-Dependent Solubility

As an amphoteric compound with two pKa values, the aqueous solubility of this compound is expected to be highly pH-dependent.

-

At low pH (pH < pKa₁): The amino group will be protonated, forming a cationic species. This salt form is expected to have significantly higher aqueous solubility.

-

At isoelectric point (pI): The molecule will exist predominantly as the neutral or zwitterionic species, where solubility is at its minimum.

-

At high pH (pH > pKa₂): The hydroxyl/amide group will be deprotonated, forming an anionic species, which will also lead to increased aqueous solubility.

Figure 2: Predicted pH-solubility profile for this compound.

Quantitative Solubility Insights from Analogues

In the absence of direct experimental data, we can look to structurally similar compounds for quantitative estimations:

-

4-Aminopyridine: Soluble in water (50 mg/mL). Also soluble in ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL).[9]

-

2-Hydroxypyridine: Highly soluble in water (450 g/L at 20 °C).[10]

Given that this compound combines the functionalities of both, its aqueous solubility is likely to be substantial, although potentially lower than 2-hydroxypyridine due to the introduction of the less polar amino group. The "moderately soluble" description likely places it in the mg/mL range.

Table 2: Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| This compound | Water | Moderately Soluble (Qualitative) | [1] |

| This compound | Ethanol | Soluble (Qualitative) | [1] |

| 4-Aminopyridine | Water | 50 mg/mL | |

| 4-Aminopyridine | PBS (pH 7.2) | ~30 mg/mL | [9] |

| 4-Aminopyridine | Ethanol, DMSO, DMF | ~30 mg/mL | [9] |

| 2-Hydroxypyridine | Water (20 °C) | 450 g/L | [10] |

Experimental Protocols for Determination of pKa and Solubility

For researchers requiring precise data for their specific applications, direct experimental determination is essential. The following are robust, self-validating protocols for measuring the pKa and thermodynamic solubility of this compound.

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is highly sensitive and requires minimal sample. It relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.[11]

Principle: The Beer-Lambert law is applied to a series of solutions at different pH values. By analyzing the change in absorbance at a specific wavelength, a titration curve can be generated, from which the pKa can be determined.[3]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 2 to pH 13. Ensure a constant ionic strength across all buffers (e.g., 0.1 M KCl).

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions to achieve a final concentration in the range of 50-100 µM. Include blank wells with only the buffer solutions.[11]

-

Spectrophotometric Measurement: Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.

-

Data Analysis:

-

Correct the absorbance of each sample by subtracting the absorbance of the corresponding blank buffer.

-

Plot absorbance at a wavelength of maximum change versus pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa values. This will yield a sigmoidal curve where the inflection point corresponds to the pKa.[3] Two distinct inflection points are expected, one for pKa₁ and one for pKa₂.

-

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[12]

Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare the desired solvents (e.g., purified water, ethanol, buffer solutions at various pH values).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and in the given solvent.

Figure 4: Workflow for thermodynamic solubility determination.

Conclusion and Future Directions

This compound presents a compelling profile for drug discovery, but its effective utilization hinges on a precise understanding of its physicochemical properties. This guide has synthesized available data and provided a strong theoretical and comparative framework for its solubility and pKa. The dominant pyridone tautomer in aqueous media is a key determinant of its behavior. While precise experimental values for this compound remain to be published, the provided protocols offer a clear path for their determination.

For drug development professionals, the key takeaways are:

-

The molecule is amphoteric, with an expected basic pKa lower than 9.17 and an acidic pKa around 11.5-12.5.

-

Its aqueous solubility is pH-dependent, with minima around its isoelectric point.

-

The pyridone tautomer is likely the dominant species in biological systems.

Future work should focus on the experimental determination of the quantitative solubility in various pharmaceutically relevant solvents and co-solvent systems, as well as the precise pKa values at physiological temperature and ionic strength. Such data will be invaluable for the rational design and development of new therapeutics based on this promising molecular scaffold.

References

- 1. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 3. ijper.org [ijper.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-hydroxypyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Amino-2-hydroxypyridine, a pivotal heterocyclic compound, serves as a versatile building block in the realms of medicinal chemistry and materials science. Its structural motif is present in numerous pharmacologically active molecules, making its efficient synthesis and rigorous characterization a subject of significant interest for researchers in drug discovery and development.[1] This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed experimental protocols, and a thorough analysis of its characterization using modern spectroscopic techniques. We delve into the causality behind experimental choices, ensuring a reproducible and well-understood process. The inherent tautomerism of the molecule, a critical aspect of its reactivity and structure, is also discussed and visualized.

Introduction: The Significance of this compound

This compound, with the molecular formula C₅H₆N₂O, is a substituted pyridine derivative of considerable importance.[2] Its structure is a key intermediate in the synthesis of various pharmaceutical agents, including trimethoprim derivatives and the non-steroidal antagonist finerenone.[2][3] Beyond its role in medicine, it finds applications as an intermediate for pesticides and as a functional reagent in broader organic synthesis.[2]

A defining feature of this molecule is its existence in a tautomeric equilibrium between the this compound (enol) form and the 4-aminopyridin-2(1H)-one (keto) form.[4][5] In most environments, particularly in polar solvents and the solid state, the pyridone (keto) tautomer is predominantly favored due to the stability conferred by aromaticity and the strong carbon-oxygen double bond.[6][7][8] Understanding this equilibrium is crucial as it dictates the molecule's reactivity and interactions.

Caption: Tautomeric equilibrium of this compound.

This guide will illuminate a common and effective synthetic route and provide the analytical framework necessary to verify the successful synthesis and purity of this valuable compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various pathways. A robust and frequently employed strategy in medicinal chemistry involves the functional group transformation of a pre-existing pyridine ring. Here, we detail a two-step process starting from commercially available 2-hydroxy-4-nitropyridine, which involves the selective reduction of the nitro group.

Synthetic Rationale and Causality

The chosen pathway is advantageous due to the accessibility of the starting material and the high efficiency and selectivity of the nitro group reduction.

-

Starting Material Selection : 2-hydroxy-4-nitropyridine is an ideal precursor. The electron-withdrawing nitro group at the 4-position is susceptible to reduction, while the 2-hydroxy group (in its pyridone form) is stable under these conditions.

-

Reduction Method : Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and effective method for reducing aromatic nitro groups to amines. It operates under mild conditions (room temperature, moderate hydrogen pressure) and typically results in high yields with minimal byproducts, which are easily removed. The catalyst, Pd/C, provides a surface for the reaction between hydrogen gas and the nitro compound, lowering the activation energy of the reaction. Methanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under hydrogenation conditions.

Visualized Experimental Workflow

Caption: Flowchart for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Reduction of 2-Hydroxy-4-nitropyridine

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-nitropyridine (5.0 g, 35.7 mmol).

-

Solvent Addition : Add methanol (100 mL) to the flask and stir the suspension.

-

Catalyst Addition : Carefully add 10% palladium on carbon (0.5 g, 10% w/w) to the mixture. Causality: Pd/C is the catalyst that facilitates the addition of hydrogen across the nitro group.

-

Hydrogenation : Seal the flask with a septum, and purge the flask with nitrogen gas, followed by vacuum. Inflate a balloon with hydrogen gas and connect it to the flask via a needle. Allow the reaction to stir vigorously under the hydrogen atmosphere at room temperature. Causality: A hydrogen atmosphere provides the necessary reagent for the reduction. Vigorous stirring ensures proper mixing and contact with the heterogeneous catalyst.

-

Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 10% methanol in dichloromethane. The reaction is typically complete within 4-6 hours. Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating when the reaction is complete.

-

Work-up : Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure all product is collected. Causality: Celite is a filtration aid that prevents the fine Pd/C particles from clogging the filter paper.

-

Isolation : Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 2: Purification by Recrystallization

-

Solvent Selection : Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Causality: A good recrystallization solvent dissolves the compound when hot but not when cold, allowing for the formation of pure crystals upon cooling.

-

Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collection : Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Drying : Dry the crystals under vacuum to obtain pure this compound. The expected appearance is a white to light brown crystalline powder.[2]

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system.

Spectroscopic and Physical Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.[5] In a solvent like DMSO-d₆, the protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns. The amine and hydroxyl/amide protons will appear as broad signals that can be exchanged with D₂O.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[5] The spectrum will be dominated by features of the more stable keto tautomer. Key expected absorptions include N-H stretches for the amine and amide, and a strong C=O stretch.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Melting Point : The melting point is a key indicator of purity. A sharp melting point range close to the literature value suggests a high degree of purity.[5] Literature values vary, with ranges reported as 196-198 °C and 219-221 °C.[2][4] This variation may depend on the crystalline form or measurement conditions.

Summary of Expected Characterization Data

| Technique | Parameter | Expected Result | Interpretation |

| Appearance | Physical State | White to light brown crystalline solid | Consistent with literature.[2] |

| Melting Point | Range | 196-221 °C | Sharp range indicates high purity.[2][4] |

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (d), ~6.0-6.5 ppm (d, dd) | Aromatic protons on the pyridine ring. |

| (DMSO-d₆, 400 MHz) | ~5.5 ppm (br s, 2H), ~10.5 ppm (br s, 1H) | Amine (-NH₂) and amide (N-H) protons. | |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Carbonyl carbon (C=O) of the pyridone tautomer. |

| (DMSO-d₆, 100 MHz) | ~100-150 ppm | Aromatic carbons of the pyridine ring. | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹ (multiple bands) | N-H stretching vibrations (amine and amide). |

| (KBr Pellet) | ~1650 cm⁻¹ (strong) | C=O stretching vibration of the pyridone tautomer. | |

| ~1600 cm⁻¹ | C=C and C=N stretching of the ring. | ||

| Mass Spec (ESI+) | m/z | 111.05 [M+H]⁺ | Confirms the molecular weight of 110.11 g/mol .[9] |

Safety and Handling

This compound should be handled with appropriate safety precautions. While detailed toxicity data is limited, it is advisable to avoid inhalation of dust and contact with skin and eyes.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. synchem.de [synchem.de]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-Amino-2-hydroxypyridine

Abstract

4-Amino-2-hydroxypyridine, also known as 3-deazacytosine, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural similarity to nucleobases, combined with a unique electronic profile, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials.[3] This guide provides an in-depth analysis of the molecule's electronic structure, focusing on the identification and characterization of its primary electrophilic and nucleophilic sites. We will explore the pivotal role of tautomerism in dictating its reactivity, present key resonance contributors to rationalize electron density distribution, and provide field-proven experimental protocols to demonstrate its chemical behavior. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction and Physicochemical Properties

This compound is an organic compound with the chemical formula C₅H₆N₂O.[1] It presents as a colorless to off-white crystalline solid, soluble in water and some organic solvents.[1] Its importance is underscored by its application as a key intermediate in the synthesis of pharmaceuticals and pesticides.[1][3] The presence of both an electron-donating amino group (-NH₂) and a hydroxyl (-OH) group on a pyridine ring framework imparts a rich and complex chemical personality, characterized by amphoteric and nucleophilic properties.[3]

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molar Mass | 110.11 g/mol | [1][2] |

| Melting Point | 219-221 °C | [1] |

| Boiling Point | 310.7±35.0 °C (Predicted) | [1] |

| CAS Number | 38767-72-5 | [2] |

The Decisive Role of Tautomerism

A foundational concept in understanding the reactivity of this compound is its existence as a mixture of tautomers. Like other 2- and 4-hydroxypyridines, it undergoes a proton transfer equilibrium to form its corresponding pyridone isomer, 4-amino-1H-pyridin-2-one .[4][5][6]

The position of this equilibrium is highly sensitive to the environment. While non-polar solvents may slightly favor the hydroxypyridine form, polar solvents and the solid state overwhelmingly favor the pyridone tautomer.[6][7][8] This preference is attributed to the increased stability gained from a strong carbon-oxygen double bond (C=O) and the preservation of aromaticity through a key resonance contributor in the pyridone form.[5][9] For the purposes of synthetic planning, it is crucial to consider that the pyridone tautomer is often the dominant and reacting species.

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Mapping the Electronic Landscape: Nucleophilic and Electrophilic Sites

The distribution of electron density, and thus the location of reactive sites, is best understood by examining the resonance structures of the dominant pyridone tautomer. The interplay between the electron-donating amino group and the electron-withdrawing amide functionality defines the molecule's reactivity.

Primary Nucleophilic Sites

The molecule possesses several electron-rich centers that readily react with electrophiles.

-

Exocyclic Amino Group (N at C4): The nitrogen atom of the amino group possesses a lone pair of electrons that is readily available for nucleophilic attack.[3] Resonance delocalization of this lone pair into the ring activates the pyridine system, but the nitrogen itself remains a potent nucleophilic center.

-

Pyridine Ring (C3 and C5): The strong electron-donating effect of the C4-amino group significantly increases the electron density at the ortho (C3 and C5) positions. This makes the ring itself a powerful nucleophile, susceptible to electrophilic aromatic substitution.

-

Carbonyl Oxygen (O at C2): The oxygen of the amide carbonyl has lone pairs and is a site of high electron density, capable of acting as a nucleophile or a hydrogen bond acceptor.

Caption: Resonance structures showing delocalization and nucleophilic sites.

As illustrated by resonance contributor III , there is a significant build-up of negative charge on the C5 carbon, highlighting its susceptibility to attack by electrophiles. Contributor II is noteworthy as it establishes an aromatic sextet, contributing significantly to the stability of the pyridone tautomer.[9]

Primary Electrophilic Sites

While the molecule is predominantly nucleophilic, it contains a key electrophilic center.

-

Carbonyl Carbon (C2): The carbon atom of the C=O group is part of a polarized double bond, making it electron-deficient and a prime target for attack by nucleophiles. This reactivity is characteristic of amides and is fundamental to many derivatization strategies.

Experimental Validation: Protocols and Methodologies

The theoretical analysis of reactive sites must be validated through experimental methodologies. The following protocols provide self-validating systems for probing the nucleophilic and electrophilic nature of this compound.

Protocol: Probing Ring Nucleophilicity via Electrophilic Bromination

This protocol demonstrates the high nucleophilicity of the C3/C5 positions, which are activated by the amino group. The choice of a mild brominating agent like N-Bromosuccinimide (NBS) in a polar solvent provides controlled, regioselective halogenation.

Methodology:

-

Dissolution: Dissolve 1.0 equivalent of this compound in N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and prevent potential side reactions.

-

Reagent Addition: Add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The slight excess of NBS ensures complete conversion of the starting material.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water. A precipitate of the brominated product should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 3-bromo-4-amino-1H-pyridin-2-one. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the regioselective bromination of the pyridine ring.

Protocol: Probing N-Nucleophilicity via Acylation

This protocol targets the nucleophilic amino group. Using a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the amide N-H, but the subsequent acylation often occurs preferentially at the more nucleophilic exocyclic amino group under carefully controlled conditions.

Methodology:

-

Suspension: Suspend 1.0 equivalent of this compound in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Deprotonation (Optional but can influence selectivity): Cool the suspension to 0 °C and add 1.0 equivalent of sodium hydride (60% dispersion in mineral oil). Allow the mixture to stir for 30 minutes. This step can form the sodium salt, potentially altering the relative nucleophilicity of the different sites.

-

Acylation: Add 1.1 equivalents of acetyl chloride dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the N-acylated product.

Summary of Reactive Sites

| Site | Type | Governing Factors | Example Reactions |

| N of C4-NH₂ | Nucleophilic | High electron density from nitrogen lone pair. | Acylation, Alkylation, Imine formation.[10] |

| C3 and C5 | Nucleophilic | Ring activation by electron-donating -NH₂ and -OH/-O⁻ groups. | Electrophilic Aromatic Substitution (Halogenation, Nitration). |

| O of C2=O | Nucleophilic | High electron density from oxygen lone pairs. | O-alkylation (under specific conditions), Hydrogen bonding. |

| C2 Carbonyl | Electrophilic | Polarization of the C=O bond in the pyridone tautomer. | Nucleophilic addition/acyl substitution. |

Conclusion

This compound is a molecule of dual reactivity, governed primarily by its tautomeric equilibrium which favors the 4-amino-1H-pyridin-2-one form. Its electronic structure is characterized by potent nucleophilic centers at the exocyclic amino group and the C3/C5 positions of the ring, and a key electrophilic site at the C2 carbonyl carbon. A thorough understanding of this electronic landscape, supported by the judicious choice of reaction conditions, allows chemists to selectively functionalize the molecule at its various reactive sites. This versatility solidifies its role as a valuable and strategic building block in the design and synthesis of complex functional molecules for the pharmaceutical and agrochemical industries.

References

- 1. chembk.com [chembk.com]

- 2. synchem.de [synchem.de]

- 3. This compound Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. benchchem.com [benchchem.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the Hydrogen Bonding Patterns of 4-Amino-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-hydroxypyridine stands as a molecule of significant interest within medicinal chemistry and materials science, primarily due to its versatile hydrogen bonding capabilities which are pivotal for molecular recognition and self-assembly. This guide provides a comprehensive technical overview of the hydrogen bonding patterns of this compound, navigating through its tautomeric landscape to elucidate the structural arrangements that govern its interactions. By integrating insights from analogous crystal structures, spectroscopic methodologies, and computational chemistry, this document offers a robust framework for understanding and predicting the supramolecular chemistry of this important heterocyclic compound. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide synthesizes extensive data from related compounds to present a well-grounded analysis of its probable and potent hydrogen bonding motifs, crucial for applications in drug design and crystal engineering.

Introduction: The Significance of Hydrogen Bonding in this compound